molecular formula C18H15N3O B2432639 1,1-Diphenyl-4-(1,2,4-triazol-1-yl)but-2-yn-1-ol CAS No. 209970-11-6

1,1-Diphenyl-4-(1,2,4-triazol-1-yl)but-2-yn-1-ol

Cat. No. B2432639
CAS RN: 209970-11-6
M. Wt: 289.338
InChI Key: YSTDDRPCMRIQLJ-UHFFFAOYSA-N
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Description

“1,1-Diphenyl-4-(1,2,4-triazol-1-yl)but-2-yn-1-ol” is a derivative of 1,2,4-triazole . 1,2,4-triazole derivatives are known to have promising anticancer properties . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “1,1-Diphenyl-4-(1,2,4-triazol-1-yl)but-2-yn-1-ol”, involves various spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The molecular structure of these derivatives is confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .

Safety And Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions for research on “1,1-Diphenyl-4-(1,2,4-triazol-1-yl)but-2-yn-1-ol” and similar compounds could involve further exploration of their anticancer properties and potential applications in chemotherapy . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

properties

IUPAC Name

1,1-diphenyl-4-(1,2,4-triazol-1-yl)but-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c22-18(16-8-3-1-4-9-16,17-10-5-2-6-11-17)12-7-13-21-15-19-14-20-21/h1-6,8-11,14-15,22H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTDDRPCMRIQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#CCN2C=NC=N2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diphenyl-4-(1H-1,2,4-triazol-1-yl)but-2-yn-1-ol

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